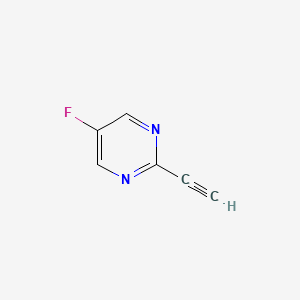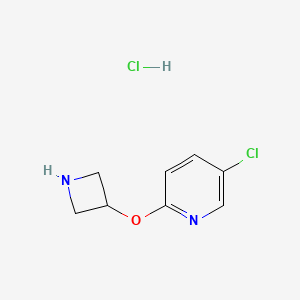
2-Ethynyl-5-fluoropyrimidine
Descripción general
Descripción
2-Ethynyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C6H3FN2 and its molecular weight is 122.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-Ethynyl-5-fluoropyrimidine, similar to other fluoropyrimidines, is the enzyme thymidylate synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid . By inhibiting TS, this compound disrupts DNA synthesis, leading to cell death .
Mode of Action
This compound, like other fluoropyrimidines, is thought to exert its effects by binding to the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and repair . By inhibiting TS, this compound causes imbalances in the deoxynucleotide pool, particularly the dATP/dTTP ratio, which disrupts DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of other fluoropyrimidines. These compounds are typically metabolized in the liver, and their bioavailability can be influenced by genetic variations in enzymes involved in their metabolism . For example, variations in the gene encoding dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism, can significantly affect the toxicity and efficacy of fluoropyrimidines .
Result of Action
The primary result of this compound action is the inhibition of DNA synthesis and repair, leading to cell death . This makes this compound an effective chemotherapeutic agent for treating various types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s activation and efficacy . Additionally, genetic variations in the patient can influence the drug’s metabolism and toxicity . Therefore, understanding these factors is crucial for optimizing the use of this compound in cancer treatment.
Análisis Bioquímico
Biochemical Properties
2-Ethynyl-5-fluoropyrimidine plays a crucial role in various biochemical reactions, particularly those involving nucleic acid metabolism. The compound interacts with several key enzymes and proteins, including thymidylate synthase and DNA polymerase. Thymidylate synthase is an enzyme that catalyzes the conversion of deoxyuridylate to thymidylate, a critical step in DNA synthesis. This compound inhibits thymidylate synthase by mimicking its natural substrate, leading to a decrease in thymidylate production and subsequent disruption of DNA synthesis .
Additionally, this compound interacts with DNA polymerase, an enzyme responsible for DNA replication. The compound is incorporated into the DNA strand during replication, resulting in the formation of faulty DNA that cannot be properly replicated or repaired. This interaction highlights the potential of this compound as an anticancer agent, as it can selectively target rapidly dividing cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis, or programmed cell death, by disrupting DNA synthesis and repair mechanisms. This leads to the activation of cell signaling pathways that promote cell death, such as the p53 pathway. The compound also affects gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .
In addition to its effects on cancer cells, this compound influences cellular metabolism by interfering with nucleotide synthesis. This disruption leads to an imbalance in the cellular nucleotide pool, which can affect various metabolic processes, including energy production and cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing its normal reaction . This binding interaction is facilitated by the ethynyl and fluorine substituents, which enhance the compound’s affinity for the enzyme.
Furthermore, this compound is incorporated into DNA by DNA polymerase during replication. Once incorporated, the compound causes structural distortions in the DNA helix, leading to the activation of DNA damage response pathways . These pathways include the activation of checkpoint kinases and the recruitment of DNA repair proteins, which attempt to repair the damaged DNA but ultimately lead to cell death if the damage is too extensive.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially affecting its efficacy and safety in experimental settings.
Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in some cell lines . This resistance is often associated with mutations in the target enzymes, such as thymidylate synthase, which reduce the compound’s binding affinity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . These adverse effects are likely due to the compound’s impact on rapidly dividing cells, which are more susceptible to its inhibitory effects on DNA synthesis.
Threshold effects have also been observed, where a minimum effective dose is required to achieve a therapeutic response . Beyond this threshold, increasing the dose does not significantly enhance the therapeutic effect but instead increases the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites that are excreted from the body . This metabolic pathway is crucial for regulating the levels of this compound in the body and preventing its accumulation to toxic levels.
The compound also affects metabolic flux by altering the balance of nucleotide synthesis and degradation . This can lead to changes in the levels of various metabolites, which can impact cellular processes such as energy production and signal transduction.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis and repair.
Binding proteins also play a role in the transport and distribution of this compound. These proteins can bind to the compound and facilitate its movement within the cell, ensuring that it reaches its target sites . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA and related enzymes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. For example, phosphorylation of this compound can enhance its nuclear localization and increase its binding affinity for DNA polymerase .
The activity and function of this compound are closely linked to its subcellular localization. By targeting the nucleus, the compound can effectively disrupt DNA synthesis and repair, leading to cell death and inhibition of cell proliferation .
Propiedades
IUPAC Name |
2-ethynyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFTZHFGYONNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858641 | |
| Record name | 2-Ethynyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-35-6 | |
| Record name | 2-Ethynyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)


![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)







![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)

